An In-depth Technical Guide to 2-Nitro-2-propyl-1,3-propanediol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-Nitro-2-propyl-1,3-propanediol: Structure, Properties, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Nitro-2-propyl-1,3-propanediol, a niche chemical compound with potential applications in various scientific fields. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes foundational information with expert analysis based on structurally related compounds. This approach aims to provide a robust framework for researchers and drug development professionals interested in exploring the potential of this and similar nitro-alkane diols.
Molecular Identity and Structural Elucidation
2-Nitro-2-propyl-1,3-propanediol is an aliphatic nitro compound characterized by a propane backbone substituted with a nitro group, a propyl group, and two hydroxymethyl groups at the C2 and C1, C3 positions, respectively.
Molecular Formula: C₆H₁₃NO₄
Molecular Weight: 163.17 g/mol
CAS Number: 5638-92-6
Canonical SMILES: CCCC(CO)(CO)[O-]
The molecular structure of 2-Nitro-2-propyl-1,3-propanediol is presented in the following diagram:
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Comparison |
| Physical State | White to off-white crystalline solid | Based on similar compounds like 2-bromo-2-nitro-1,3-propanediol and 2-methyl-2-nitro-1,3-propanediol which are crystalline solids.[1] |
| Melting Point | >100 °C | 2-bromo-2-nitro-1,3-propanediol has a melting point of approximately 130 °C. The absence of the bulky bromine atom might slightly alter this. |
| Solubility | Soluble in water and polar organic solvents | The two hydroxyl groups are expected to confer good water solubility, a characteristic shared by Bronopol. |
| Stability | Stable under normal conditions; may decompose at elevated temperatures. | Nitroalkanes can be unstable at high temperatures. 2-bromo-2-nitro-1,3-propanediol decomposes above 140°C. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 2-Nitro-2-propyl-1,3-propanediol can be extrapolated from the well-established Henry reaction (nitroaldol reaction), which involves the condensation of a nitroalkane with an aldehyde in the presence of a base. This is a common method for the synthesis of nitrodiols.
The proposed two-step synthesis pathway is as follows:
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of similar nitrodiols and should be performed with appropriate safety precautions in a fume hood.
Step 1: Nitroaldol Condensation
-
To a stirred solution of 1-nitropropane (1 equivalent) in a suitable solvent (e.g., methanol or water), add an aqueous solution of a base such as sodium hydroxide (catalytic amount) at a controlled temperature, typically between 0-10 °C.
-
Slowly add an aqueous solution of formaldehyde (2.2 equivalents) to the reaction mixture, maintaining the temperature below 20 °C. The causality for slow addition and temperature control is to prevent exothermic side reactions and the formation of polymeric byproducts.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the completion of the double hydroxymethylation.
Step 2: Acidification and Isolation
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with a dilute mineral acid (e.g., hydrochloric acid) to a pH of ~5-6. This step protonates the intermediate salt to yield the final product.
-
The crude product may precipitate out of the solution upon acidification or after partial removal of the solvent under reduced pressure.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2-Nitro-2-propyl-1,3-propanediol.
-
The purity of the final compound should be assessed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Potential Applications in a Research and Drug Development Context
While there are no specific documented applications for 2-Nitro-2-propyl-1,3-propanediol, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.
Antimicrobial Agent
The presence of the nitro group is a key feature in many antimicrobial compounds. The closely related 2-bromo-2-nitro-1,3-propanediol (Bronopol) is a widely used broad-spectrum antimicrobial agent in cosmetics, pharmaceuticals, and industrial applications.[2] It is plausible that 2-Nitro-2-propyl-1,3-propanediol could also exhibit antimicrobial properties.
Proposed Mechanism of Action (Hypothesized): Similar to other nitro-based antimicrobials, the nitro group could be enzymatically reduced within microbial cells to generate reactive nitrogen species. These species can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.
Prodrug and Precursor in Medicinal Chemistry
The diol functionality offers handles for further chemical modification, such as esterification or etherification, to create prodrugs with altered pharmacokinetic properties. Additionally, the nitro group can be reduced to an amine, opening up a wide range of subsequent chemical transformations to build more complex molecules. The reduction of the nitro group in the related compound Bronopol to form 2-amino-2-bromo-1,3-propanediol has been reported.[3]
Potential Therapeutic Areas: The structural analog, 2-methyl-2-propyl-1,3-propanediol, is known to have sedative, anticonvulsant, and muscle relaxant effects and is a precursor to tranquilizers like meprobamate.[4] This suggests that derivatives of 2-Nitro-2-propyl-1,3-propanediol could be investigated for their effects on the central nervous system.
Spectroscopic and Analytical Characterization (Anticipated)
No published spectroscopic data exists for 2-Nitro-2-propyl-1,3-propanediol. However, based on its structure, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the protons of the two hydroxymethyl groups, the propyl chain (methyl, methylene, and methine protons), and the hydroxyl protons. The chemical shifts would be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: Resonances for the six carbon atoms, with the carbon bearing the nitro group expected to be significantly downfield.
-
FT-IR: Characteristic absorption bands for the hydroxyl groups (broad, ~3300 cm⁻¹), the nitro group (asymmetric and symmetric stretching, ~1550 and ~1350 cm⁻¹), and C-H bonds.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 163.17, along with characteristic fragmentation patterns corresponding to the loss of water, the nitro group, and parts of the propyl chain.
Safety and Handling Considerations
As a nitro-containing organic compound, 2-Nitro-2-propyl-1,3-propanediol should be handled with care. Safety data for the closely related 2-methyl-2-nitro-1,3-propanediol suggests that it may be toxic upon ingestion.[1] Thermal decomposition can release toxic gases such as nitrogen oxides and carbon monoxide. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.
Conclusion
2-Nitro-2-propyl-1,3-propanediol represents an under-explored molecule with potential for further investigation. Its structural similarities to known antimicrobial and CNS-active compounds provide a strong rationale for its synthesis and biological evaluation. This guide, by integrating confirmed data with scientifically grounded predictions, offers a foundational resource for researchers poised to unlock the potential of this and other novel nitro-aliphatic compounds.
References
- Pansuriya, R. B., et al. (2014). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. International Journal of ChemTech Research, 6(1), 470-474.
-
Vaibhav Fine Chem. (2024). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Available from: [Link]
-
Ataman Kimya. 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Available from: [Link]
-
Wikipedia. 2-Methyl-2-propyl-1,3-propanediol. Available from: [Link]
